![molecular formula C13H25N5O4 B6266630 tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate CAS No. 149876-85-7](/img/no-structure.png)
tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
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Overview
Description
“tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate” is a chemical compound with the molecular formula C13H25N5O4 . It has a molecular weight of 315.3687 . This compound contains an azide group and a Boc-protected amino group .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate) attached to a propyl chain, which is further connected to an azide group and a tert-butoxy carbonyl group .Chemical Reactions Analysis
This compound is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
This compound has a melting point of 90 °C . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Pharmaceutical Testing
The compound tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Organic Synthesis
This chemical serves as a starting material in dipeptide synthesis, utilizing coupling reagents for the creation of protected amino acid ionic liquids (Boc-AAILs), which are crucial in organic synthesis due to their multiple reactive groups .
Peptide Coupling
A distinctive application involves enhancing amide formation in Boc-AAILs without the addition of base, which significantly improves the efficiency of dipeptide synthesis .
Synthesis of ALK5 Inhibitors
It is utilized in the preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors, which have therapeutic uses .
Catalysis
The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Polymer Chemistry
It can be used for post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
Intermediate for Ceftolozane Synthesis
An important intermediate in the synthesis of ceftolozane, this compound is obtained through a series of steps including amination, reduction, esterification, trityl protection, and condensation starting from 1-methyl-1H-pyrazol-5-amine .
Crystallography
A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction, showcasing its relevance in crystallography research .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides , suggesting that it may interact with amino acids or proteins.
Mode of Action
This suggests that the compound could potentially interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves the protection of the amine group, followed by the introduction of the azide group and the deprotection of the amine group. The tert-butyl and tert-butoxycarbonyl (Boc) groups are used for protection and deprotection, respectively.", "Starting Materials": [ "N-Boc-1,3-diaminopropane", "tert-butyl chloroformate", "sodium azide", "triethylamine", "dichloromethane", "diethyl ether", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "N-Boc-1,3-diaminopropane is dissolved in dichloromethane and cooled to 0°C.", "Triethylamine is added to the solution, followed by the slow addition of tert-butyl chloroformate.", "The reaction mixture is stirred for 2 hours at room temperature.", "Sodium azide is added to the reaction mixture and stirred for 2 hours at room temperature.", "The reaction mixture is quenched with water and extracted with dichloromethane.", "The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.", "The crude product is dissolved in diethyl ether and treated with 1 M sodium bicarbonate.", "The organic layer is separated, dried over magnesium sulfate, and concentrated under reduced pressure to yield tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate." ] } | |
CAS RN |
149876-85-7 |
Molecular Formula |
C13H25N5O4 |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
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